Tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-YL)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-YL)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group, a hydroxyl substituent at the 3-position of the pyrrolidine ring, and a 1-methyl-1H-pyrazol-5-yl moiety. The hydroxyl group introduces hydrogen-bonding capabilities, which may influence solubility, crystallinity, and biological interactions .
Properties
CAS No. |
1375065-72-7 |
|---|---|
Molecular Formula |
C13H21N3O3 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(2-methylpyrazol-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-8-6-13(18,9-16)10-5-7-14-15(10)4/h5,7,18H,6,8-9H2,1-4H3 |
InChI Key |
IKYROIYWUZPKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=NN2C)O |
Origin of Product |
United States |
Preparation Methods
The 1-methyl-1H-pyrazol-5-yl group is a critical component of the target compound. A widely cited method for pyrazole synthesis involves the reaction of hydrazine hydrate with acrolein in an aqueous-organic medium, followed by oxidation to yield pyrazole. This two-step process begins with the condensation of hydrazine hydrate and acrolein at 20–80°C, forming 2-pyrazoline as an intermediate. The reaction is highly exothermic, necessitating controlled addition and cooling. The subsequent oxidation of 2-pyrazoline to pyrazole employs chlorine or alkali metal hypochlorites (e.g., sodium hypochlorite) at 0–60°C, often catalyzed by ruthenium-based compounds such as ruthenium trichloride monohydrate. This method achieves yields exceeding 70% under optimized conditions and is scalable for industrial production.
Key considerations for pyrazole synthesis include:
- Solvent Selection : Aromatic hydrocarbons (toluene, xylene) or halogenated solvents (chlorobenzene) improve reaction homogeneity and facilitate water removal via azeotropic distillation.
- Oxidation Catalysts : Ruthenium catalysts enhance reaction rates and selectivity, minimizing byproducts like overoxidized carboxylic acids.
Formation of the Pyrrolidine Core
The pyrrolidine ring is constructed through cyclization or functionalization of pre-existing pyrrolidine derivatives. A common approach involves the use of tert-butyl pyrrolidine-1-carboxylate intermediates, which are subsequently modified at the 3-position. For example, (R)-tert-butyl 3-((5-isobutyl-1-phenyl-1H-pyrazole-3-carboxamido)methyl)pyrrolidine-1-carboxylate serves as a precursor in analogous syntheses. The pyrrolidine ring is typically functionalized via:
- Mannich Reactions : Introducing substituents at the 3-position through condensation with aldehydes or ketones.
- Reductive Amination : For installing amine-containing side chains, as demonstrated in the synthesis of T-type calcium channel inhibitors.
In one protocol, pyrrolidine derivatives are treated with 1-methyl-1H-pyrazole-5-carbaldehyde under basic conditions (e.g., potassium carbonate) in tetrahydrofuran (THF), followed by reduction with sodium borohydride to yield the hydroxylated product.
Coupling of Pyrazole and Pyrrolidine Units
The integration of the pyrazole and pyrrolidine moieties is achieved through condensation or nucleophilic substitution. A pivotal method involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride. This step proceeds via aldol-like condensation, where the enolate of the pyrrolidine attacks the aldehyde carbonyl, forming a new carbon-carbon bond.
Optimization Parameters :
- Base Selection : Strong bases (e.g., NaH) drive the reaction to completion but require anhydrous conditions.
- Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while THF balances solubility and safety.
- Temperature : Reactions are typically conducted at 0–25°C to control exothermicity and prevent side reactions.
Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product in >85% purity.
Introduction of the Hydroxyl Group
The hydroxyl group at the 3-position of the pyrrolidine ring is introduced through oxidation or reduction strategies:
- Oxidation of Ketones : Tert-butyl 3-oxopyrrolidine-1-carboxylate is reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the secondary alcohol.
- Epoxide Ring-Opening : Reacting pyrrolidine epoxides with nucleophiles like water or alcohols under acidic conditions.
A notable example involves the reduction of a ketone intermediate with NaBH4 in methanol at 0°C, achieving >90% yield. Steric effects from the tert-butyl group necessitate prolonged reaction times (12–24 hours) for complete conversion.
Protection and Deprotection Strategies
The tert-butyl carbamate (Boc) group is instrumental in protecting the pyrrolidine nitrogen during synthesis. Key steps include:
- Boc Protection : Treating pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine).
- Deprotection : Using trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group, as demonstrated in the synthesis of bioactive pyrrolidine derivatives.
Comparative Efficiency of Deprotection Methods
| Method | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | HCl (4M in dioxane) | 6 | 78 |
| TFA-Mediated Deprotection | TFA/DCM (1:1) | 2 | 95 |
| Catalytic Hydrogenation | H2/Pd-C | 12 | 65 |
Data adapted from PMC studies and industrial protocols.
Industrial-Scale Production and Challenges
Scalable synthesis requires addressing:
- Cost-Efficiency : Substituting expensive catalysts (e.g., ruthenium) with iron-based alternatives for oxidation steps.
- Purification : Continuous chromatography systems reduce solvent waste and improve throughput.
- Regioselectivity : Ensuring exclusive formation of the 1-methylpyrazole isomer via temperature-controlled cyclization.
Chemical Reactions Analysis
Tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights from Comparison
Functional Group Impact: The hydroxyl group in the target compound distinguishes it from the non-hydroxylated analog (CAS 1095421-30-9) . The pyrazole vs. pyridine substitution (e.g., in ) alters electronic properties.
Substituent Effects :
- The bromo and carbamoyl groups in the compound from introduce steric bulk and electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the target compound’s hydroxyl group offers nucleophilic or oxidative modification sites.
Synthetic Utility :
- The tert-butyl carbamate group in all compounds serves as a transient protecting group for amines, enabling selective deprotection under acidic conditions. This feature is critical for stepwise synthesis of complex molecules .
Biological Relevance :
- Pyrazole-containing analogs are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors), while pyridine derivatives often target ion channels or GPCRs. The hydroxyl group in the target compound may mimic phosphorylated residues in enzyme substrates, enhancing selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
